molecular formula C16H18N2O5 B14402205 4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene CAS No. 87587-65-3

4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene

Cat. No.: B14402205
CAS No.: 87587-65-3
M. Wt: 318.32 g/mol
InChI Key: KVUSGSCXFPUODX-UHFFFAOYSA-N
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Description

4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene is an organic compound characterized by its unique azoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene typically involves the reaction of 3,4-dimethoxyaniline with nitrous acid, followed by a coupling reaction with 1,2-dimethoxybenzene. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the azoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azoxy group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene shares similarities with other azoxy compounds such as azoxybenzene and 4,4’-dimethoxyazoxybenzene.

Uniqueness

  • The presence of multiple methoxy groups in this compound enhances its solubility and reactivity compared to other azoxy compounds. This structural feature contributes to its distinct chemical behavior and potential applications.

Properties

CAS No.

87587-65-3

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(3,4-dimethoxyphenyl)imino-oxidoazanium

InChI

InChI=1S/C16H18N2O5/c1-20-13-7-5-11(9-15(13)22-3)17-18(19)12-6-8-14(21-2)16(10-12)23-4/h5-10H,1-4H3

InChI Key

KVUSGSCXFPUODX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)OC)OC)[O-])OC

Origin of Product

United States

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